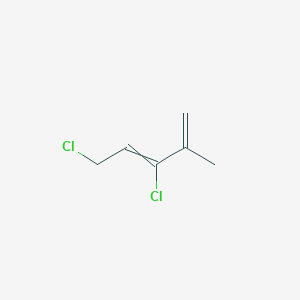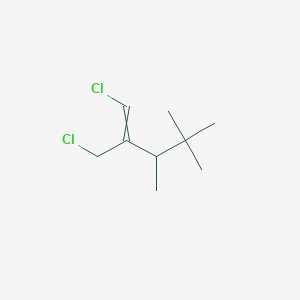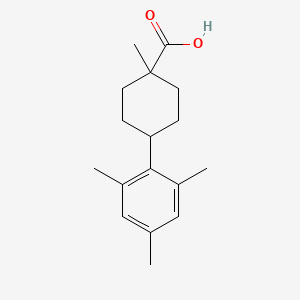
Cyclohexanecarboxylic acid, 1-methyl-4-(2,4,6-trimethylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanecarboxylic acid, 1-methyl-4-(2,4,6-trimethylphenyl)- is an organic compound with a complex structure It is a derivative of cyclohexanecarboxylic acid, where the cyclohexane ring is substituted with a methyl group and a trimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexanecarboxylic acid, 1-methyl-4-(2,4,6-trimethylphenyl)- can be synthesized through several methods. One common approach involves the hydrogenation of benzoic acid derivatives. The reaction typically requires a palladium catalyst and hydrogen gas under high pressure . Another method involves the use of substituted cyclohexyl carbonyl chlorides, which are reacted with appropriate reagents to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity. The use of advanced catalysts and controlled reaction environments is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanecarboxylic acid, 1-methyl-4-(2,4,6-trimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexene derivatives.
Reduction: Reduction reactions can convert it into different cyclohexane derivatives.
Substitution: The compound can undergo substitution reactions, where the methyl or trimethylphenyl groups are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various cyclohexane and cyclohexene derivatives, which can be further utilized in different chemical processes.
Wissenschaftliche Forschungsanwendungen
Cyclohexanecarboxylic acid, 1-methyl-4-(2,4,6-trimethylphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of cyclohexanecarboxylic acid, 1-methyl-4-(2,4,6-trimethylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in regulating cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanecarboxylic acid: A simpler derivative without the methyl and trimethylphenyl groups.
1-Methyl-1-cyclohexanecarboxylic acid: A structural analog with a single methyl group substitution.
4-Methyl-1-cyclohexanecarboxylic acid: Another derivative with a different substitution pattern.
Uniqueness
Cyclohexanecarboxylic acid, 1-methyl-4-(2,4,6-trimethylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
61405-11-6 |
|---|---|
Molekularformel |
C17H24O2 |
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
1-methyl-4-(2,4,6-trimethylphenyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C17H24O2/c1-11-9-12(2)15(13(3)10-11)14-5-7-17(4,8-6-14)16(18)19/h9-10,14H,5-8H2,1-4H3,(H,18,19) |
InChI-Schlüssel |
USMHDDCBQBTZFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C2CCC(CC2)(C)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


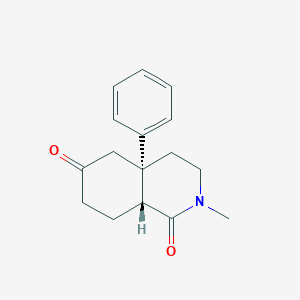
![6-Fluoro-4-methyl-1-[(4-propylphenyl)methyl]quinolin-2(1H)-one](/img/structure/B14592466.png)
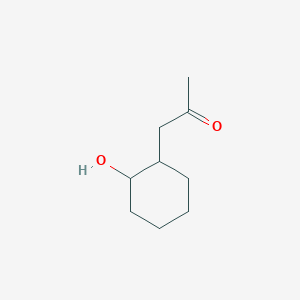
![Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-phenyl-](/img/structure/B14592503.png)
![{3,5-Dimethoxy-4-[(propan-2-yl)oxy]phenyl}acetonitrile](/img/structure/B14592504.png)

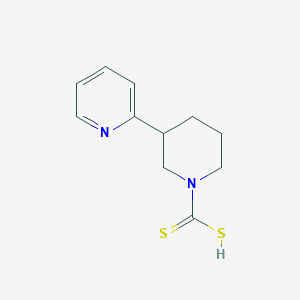
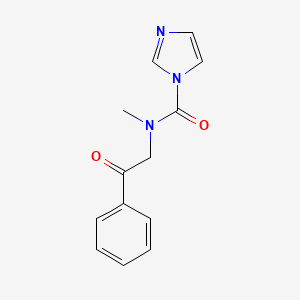
![5-[2-(2-Aminonaphthalen-1-yl)hydrazinyl]-2H-benzimidazol-2-one](/img/structure/B14592518.png)
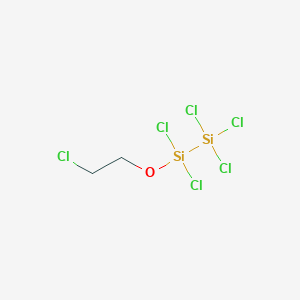
![N~1~,N~2~-Bis[2-(4-methylbenzene-1-sulfonyl)ethyl]ethane-1,2-diamine](/img/structure/B14592529.png)

